molecular formula C25H33N3O3 B2538812 2-({1-[2-(2,3-Dimethylphenoxy)propanoyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2310122-63-3

2-({1-[2-(2,3-Dimethylphenoxy)propanoyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one

Cat. No.: B2538812
CAS No.: 2310122-63-3
M. Wt: 423.557
InChI Key: JYWBCHCOTHPYPI-UHFFFAOYSA-N
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Description

2-({1-[2-(2,3-Dimethylphenoxy)propanoyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring, a dimethylphenoxy group, and a hexahydrocinnolinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[2-(2,3-Dimethylphenoxy)propanoyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Dimethylphenoxy Group: This step involves the reaction of the piperidine intermediate with 2,3-dimethylphenol under suitable conditions to form the dimethylphenoxy derivative.

    Formation of the Hexahydrocinnolinone Core: The final step involves the cyclization of the intermediate to form the hexahydrocinnolinone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions, and scaling up the process to industrial levels.

Chemical Reactions Analysis

Types of Reactions

2-({1-[2-(2,3-Dimethylphenoxy)propanoyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: Substitution reactions can be used to introduce different substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents into the molecule.

Scientific Research Applications

2-({1-[2-(2,3-Dimethylphenoxy)propanoyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects in various diseases.

    Industry: It may have applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-({1-[2-(2,3-Dimethylphenoxy)propanoyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-({1-[2-(2,3-Dimethylphenoxy)propanoyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one include other piperidine derivatives, dimethylphenoxy compounds, and hexahydrocinnolinone analogs.

Uniqueness

What sets this compound apart from similar compounds is its unique combination of structural features, which may confer specific properties and activities. For example, the presence of the dimethylphenoxy group and the hexahydrocinnolinone core may contribute to its bioactivity and potential therapeutic effects.

Properties

IUPAC Name

2-[[1-[2-(2,3-dimethylphenoxy)propanoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O3/c1-17-7-6-10-23(18(17)2)31-19(3)25(30)27-13-11-20(12-14-27)16-28-24(29)15-21-8-4-5-9-22(21)26-28/h6-7,10,15,19-20H,4-5,8-9,11-14,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWBCHCOTHPYPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)C(=O)N2CCC(CC2)CN3C(=O)C=C4CCCCC4=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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